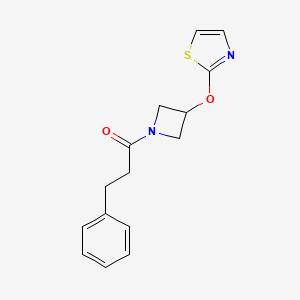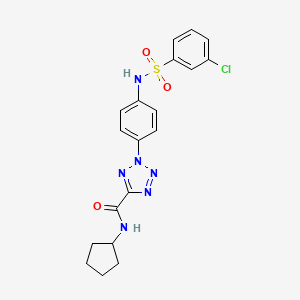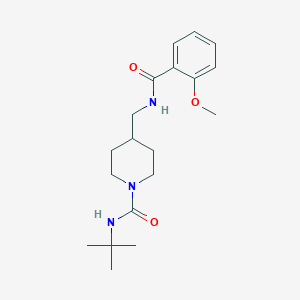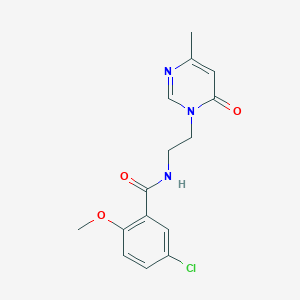
3-Phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have synthesized and studied the biological activities of azetidinone and thiazolidinone derivatives linked to various organic nuclei. For instance, Saundane and Walmik (2013) synthesized azetidinone and thiazolidinone moieties linked to an indole nucleus, showing antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral studies, highlighting their potential in medical chemistry applications (Saundane & Walmik, 2013).
Antimicrobial Screening
The antibacterial and antifungal activities of azetidinone and thiazolidinone derivatives have been extensively studied. For example, Patel, Mistry, and Desai (2008) reported on the conventional and microwave-induced synthesis of various azetidinone and thiazolidinone derivatives from a specific precursor, screening them for antibacterial, antifungal, and antitubercular activity (Patel et al., 2008). Similarly, N. Patel and Minesh D. Patel (2017) synthesized derivatives from chalcone and evaluated their antibacterial and antifungal activities, contributing to the development of novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Novel Synthesis Approaches
Researchers have developed novel synthesis approaches to create derivatives with potential antimicrobial properties. Kumar et al. (2015) devised a copper(I) catalyzed, microwave-assisted one-pot, four-component sequential reaction to synthesize 3-phenyl-2-[4-{(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy}phenyl]thiazolidin-4-ones, demonstrating the efficiency of modern synthetic methods in producing biologically active compounds (Kumar et al., 2015).
Antimicrobial Properties and Molecular Modeling
The antimicrobial properties of azetidin-2-one derivatives, alongside molecular modeling studies, have been explored to understand their mechanism of action and improve their efficacy. Chhajed and Upasani (2012) synthesized novel azetidin-2-one derivatives, reporting on their antibacterial activities and employing molecular docking to elucidate their potential mechanisms against bacterial targets (Chhajed & Upasani, 2012).
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “3-Phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one” could involve further exploration of its potential applications in these areas.
Propiedades
IUPAC Name |
3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-5,8-9,13H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXGHBMZLAMZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)


![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)
![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)
